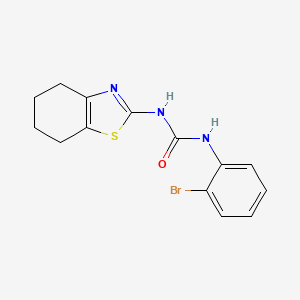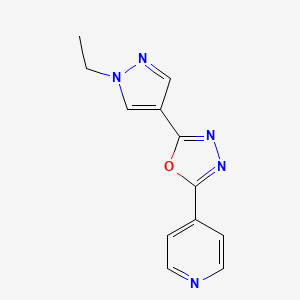![molecular formula C17H28N2OS B4651463 1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea](/img/structure/B4651463.png)
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea
概要
説明
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea is an organic compound with the molecular formula C23H32N2OS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a thiourea derivative, which means it contains a thiourea functional group (–CSNH–) attached to a substituted phenyl ring.
準備方法
The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea involves several steps. One common method is the reaction of 2,6-diisopropylaniline with 3-methoxypropyl isothiocyanate. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane. The reaction can be represented as follows:
2,6-Diisopropylaniline+3-Methoxypropyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2,6-Diisopropylphenyl)-3-(2-methylpropyl)thiourea
- 1-(2,6-Diisopropylphenyl)-3-(2-ethylhexyl)thiourea
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the 3-methoxypropyl group and the 2,6-diisopropylphenyl group in this compound contributes to its distinct properties and applications.
特性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-12(2)14-8-6-9-15(13(3)4)16(14)19-17(21)18-10-7-11-20-5/h6,8-9,12-13H,7,10-11H2,1-5H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOUYSAYIXUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-CHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4651380.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)
![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)
![(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxy-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4651428.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B4651433.png)

![methyl 2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651438.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4651447.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)
![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)
